N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a pyridazine-thiazole heterocyclic system linked via a sulfanyl bridge. This structure combines electron-donating methoxy groups (enhancing solubility and binding interactions) with a pyridazine-thiazole core, which may influence electronic properties and target specificity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-11-19(28-12(2)20-11)15-7-8-18(23-22-15)27-10-17(24)21-14-6-5-13(25-3)9-16(14)26-4/h5-9H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPOUPCXHFACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioacetamide linkage: This can be achieved by reacting a suitable acetamide precursor with a thio reagent under controlled conditions.
Introduction of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the dimethylthiazolyl and pyridazinyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage or the aromatic rings.
Reduction: Reduction reactions might target the nitro groups if present or the thioacetamide linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives
Structural Variations and Implications
Aryl Group Modifications: The 2,4-dimethoxyphenyl group in the target compound provides enhanced solubility compared to non-polar substituents (e.g., 4-ethylphenyl in VUAA-1 ). Halogenated aryl groups (e.g., 4-bromophenyl in 9c ) may enhance lipophilicity and membrane permeability but reduce solubility.
Heterocyclic Core Differences: Pyridazine-thiazole (target) vs. triazole (VUAA-1, OLC-12 ): Pyridazine’s larger aromatic system and nitrogen positioning could alter electronic distribution, affecting interactions with enzymatic or receptor targets.
Substituent Effects: 2,4-dimethylthiazole in the target compound may sterically hinder binding compared to smaller substituents (e.g., pyridinyl in VUAA-1 ). However, methyl groups could enhance metabolic stability. Anti-exudative agents with amino groups demonstrate how polar substituents can modulate biological activity (e.g., reducing inflammation).
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic rings : The presence of a dimethoxyphenyl group enhances lipophilicity.
- Thiazole and pyridazine moieties : These heterocycles are known for their biological activity.
- Sulfanyl group : This functional group may contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that certain derivatives showed potent activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 5 µg/mL .
Antitumor Activity
The compound's structural components suggest potential antitumor activity:
- Cell viability assays conducted on various cancer cell lines (e.g., MDA-MB-231, HCT116) indicated that related thiazole derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells via the mitochondrial pathway.
- Antioxidant activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant antibacterial activity with an MIC of 1 µg/mL against S. aureus and 2 µg/mL against E. coli.
Study 2: Antitumor Activity in vitro
Research focusing on the antitumor properties of thiazole derivatives revealed that the compound inhibited cell growth in human breast cancer cells (MCF7) with an IC50 value of 15 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, as evidenced by increased Annexin V staining.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
